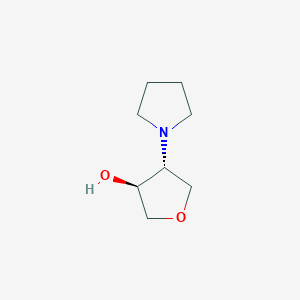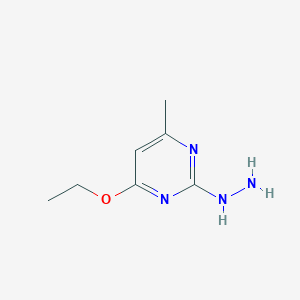
3,5-Diamino-L-tyrosine
Overview
Description
Scientific Research Applications
Toxicity and Biological Impacts of Tyrosine Derivatives
Studies on tyrosine and its derivatives, like meta-Tyrosine (m-Tyr), have shown their significant roles and toxic effects in both human and plant physiology. m-Tyr, a non-proteinogenic isomer of L-Tyrosine, serves as a marker for oxidative stress. It impacts protein structure and function upon incorporation, highlighting its role in diseases and aging, including its significance in cancer physiology. m-Tyr's production is directly linked to oxidative stress in animals and enzymatic synthesis in plants, suggesting its dual role in oxidative stress signaling and plant competition (Tyminski et al., 2021).
Tyrosine Sulfation and Post-Translational Modifications
Protein tyrosine sulfation (PTS) is a crucial post-translational modification influencing protein-protein interactions and biochemical reactions under physiological conditions. This modification, catalyzed by tyrosylprotein sulfotransferase (TPST), underlines the biological significance of tyrosine in cellular signaling and disease mechanisms (Yang et al., 2015).
Tyrosine in Diet and Health
Dietary tyramine, produced from the amino acid tyrosine, has neuromodulatory, cardiovascular, and immunological effects. Its concentration in food is influenced by various factors, including the presence of tyramine-producing bacteria and environmental conditions like pH and salt content. Fermentation significantly contributes to tyramine content in the diet, affecting human health through its physiological and systemic effects (Andersen et al., 2018).
Tyrosine and Melanoma Behavior
The specific amino acid dependency, particularly tyrosine (Tyr) and phenylalanine (Phe) dependency, significantly influences the behavior of melanoma cells. Restricting Tyr and Phe intake can trigger alterations in metabolic and signaling pathways, affecting tumor cell invasion and apoptosis. This highlights the potential therapeutic application of amino acid restriction in managing melanoma (Fu & Meadows, 2007).
Tyrosinase and Its Biotechnological Applications
Tyrosinase, a Cu-containing oxidoreductase, demonstrates significant potential in biotechnological applications due to its versatility in acting on various phenolic substrates. Its applications range from bioremediation of phenolic pollutants to the synthesis of L-DOPA, underlining the broad utility of tyrosine-derived enzymes in industrial and environmental fields (Min et al., 2019).
Mechanism of Action
Target of Action
3,5-Diamino-L-tyrosine is a derivative of the amino acid tyrosine. It has been found to interact with the tyrosine kinase c-Met . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is critical for many cellular functions, including cell signaling, growth, and division .
Mode of Action
It is known that it can inhibit the tyrosine kinase c-met . This inhibition can prevent the activation of certain signaling pathways within the cell, which can lead to changes in cellular function .
Biochemical Pathways
This compound is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, and others . The hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a reaction that can be catalyzed by the tyrosinase activity of polyphenol oxidases .
Pharmacokinetics
It is known that the compound has significant toxicity, which has led to efforts to fine-tune its properties to reduce this toxicity without affecting its potency .
Result of Action
The result of the action of this compound is the inhibition of the tyrosine kinase c-Met . This can lead to changes in cellular function, as the activation of c-Met is involved in many cellular processes, including cell growth, motility, and differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other compounds in the environment can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
3,5-Diamino-L-tyrosine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as tyrosine kinases, which are crucial for phosphorylation processes. The compound’s amino groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of tyrosine kinases, which are key regulators of cell growth and differentiation. The compound’s impact on gene expression and cellular metabolism is also significant, as it can alter the expression of genes involved in metabolic pathways and affect the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Studies in animal models have identified threshold effects, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in tyrosine metabolism. This can have downstream effects on various biochemical processes within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,10-12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNHZIPMNHLIRB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1N)O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719302 | |
| Record name | 3,5-Diamino-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904824-73-3 | |
| Record name | 3,5-Diamino-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


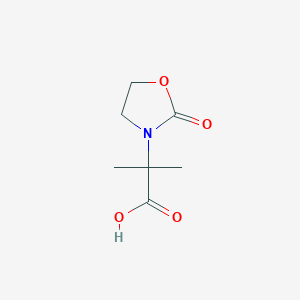



![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)

![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
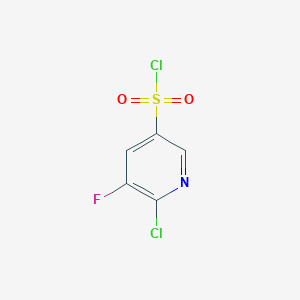
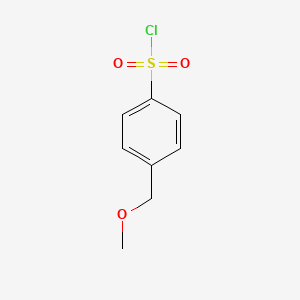
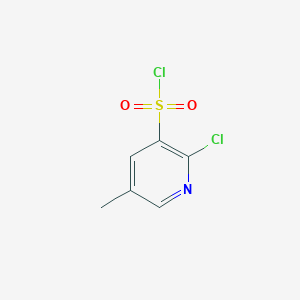
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
